Methyl 3-bromo-2-hydroxy-6-methylbenzoate
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Overview
Description
Methyl 3-bromo-2-hydroxy-6-methylbenzoate: is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol It is a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methyl ester group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2-hydroxy-6-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-6-methylbenzoic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-2-hydroxy-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution: Products depend on the nucleophile used, such as methyl 3-amino-2-hydroxy-6-methylbenzoate.
Oxidation: The major product is methyl 3-bromo-2-oxo-6-methylbenzoate.
Reduction: The major product is 3-bromo-2-hydroxy-6-methylbenzyl alcohol.
Scientific Research Applications
Methyl 3-bromo-2-hydroxy-6-methylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-hydroxy-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- Methyl 3-bromo-2-hydroxybenzoate
- Methyl 3-bromo-6-methylbenzoate
- Methyl 2-hydroxy-6-methylbenzoate
Comparison: Methyl 3-bromo-2-hydroxy-6-methylbenzoate is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical reactions and applications .
Properties
Molecular Formula |
C9H9BrO3 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
methyl 3-bromo-2-hydroxy-6-methylbenzoate |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4,11H,1-2H3 |
InChI Key |
NWSABGXQHKRZGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)O)C(=O)OC |
Origin of Product |
United States |
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